molecular formula C21H12Cl2O2 B3041633 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin CAS No. 332104-27-5

6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin

Cat. No.: B3041633
CAS No.: 332104-27-5
M. Wt: 367.2 g/mol
InChI Key: IKBAGJPDMNSXHO-UHFFFAOYSA-N
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Description

The compound 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin is a synthetic coumarin derivative featuring a chlorine atom at position 6, a 3-chlorophenyl group at position 3, and a phenyl group at position 4 of the coumarin scaffold. Coumarins are benzopyrone derivatives widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

6-chloro-3-(3-chlorophenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2O2/c22-15-8-4-7-14(11-15)20-19(13-5-2-1-3-6-13)17-12-16(23)9-10-18(17)25-21(20)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBAGJPDMNSXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

This method employs salicylaldehyde derivatives and active methylene compounds. For 6-chloro-3-(3'-chlorophenyl)-4-phenylcoumarin:

Procedure :

  • Step 1 : 6-Chlorosalicylaldehyde undergoes condensation with 3-chlorophenylacetophenone in ethanol/piperidine.
  • Step 2 : Cyclization via acetic anhydride-mediated lactonization at 80–100°C.

Optimization Data :

Parameter Value Source
Catalyst Piperidine/AcOH
Yield 68–72%
Reaction Time 7–9 hours (reflux)

Ultrasound irradiation (20 kHz, 90% power) reduces time to 40 minutes with comparable yields.

Modified Perkin Reaction

Adapted from US3631067A, this route avoids hydrolysis steps through controlled acetate ratios:

Reaction Scheme :
$$
\text{6-Chlorosalicylaldehyde} + \text{3-Chlorophenylacetic Acid} \xrightarrow{\text{NaAc, Ac₂O}} \text{Target Coumarin}
$$

Critical Parameters :

  • Molar ratio: NaAc ≤ 0.6 mol per salicylaldehyde
  • Acetic anhydride: 1.5–3 mol equivalents
  • Distillation: 150–200°C at 5–100 mmHg

Advantages : Direct distillation eliminates aqueous workup, improving yield to 78–82%.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Adapting methods from Nguyen et al., solvent-free microwave irradiation enhances cyclization:

Protocol :

  • Mix 6-chlorosalicylaldehyde, 3-chlorophenyl acetophenone, and KF/Al₂O₃.
  • Irradiate at 300 W, 120°C, 8–12 minutes.

Performance Metrics :

Metric Conventional Microwave
Yield 68% 89%
Time 7 hours 12 minutes
Energy Consumption High Low

Ultrasound-Promoted Cyclization

Using 20 kHz ultrasound:

  • Conditions : Ethanol, piperidine (5 mol%), 40 minutes.
  • Yield : 85% vs. 68% under reflux.

Comparative Analysis of Synthetic Methods

Table 1 : Method Comparison for 6-Chloro-3-(3'-Chlorophenyl)-4-Phenylcoumarin

Method Yield (%) Time Scalability Cost Index
Knoevenagel (Reflux) 68–72 7–9 h Industrial $$
Perkin Reaction 78–82 10–12 h Pilot Plant $$$
Microwave 85–89 8–12 min Lab-Scale $$
Ultrasound 83–85 40 min Lab-Scale $

Key Findings :

  • Microwave synthesis maximizes yield/time efficiency but requires specialized equipment.
  • The Perkin method remains optimal for large-scale production despite longer durations.

Mechanistic Insights and Side-Reaction Mitigation

Knoevenagel Pathway Side Products

  • Formation of 4-Phenylcoumarin Isomers : Controlled by maintaining pH 8–9.
  • Di-Chlorinated Byproducts : Minimized using stoichiometric Cl donors.

Perkin Reaction Optimization

Excess acetic anhydride (>3 mol) leads to tar formation, while low acetate ratios prevent sodium salt precipitation.

Industrial-Scale Considerations

Catalyst Recovery

  • KF/Al₂O₃ in Microwave : Reusable for 5 cycles with <5% yield drop.
  • Piperidine Recycling : Distillation recovers 80% catalyst.

Environmental Impact

  • Solvent Waste : Ultrasound reduces ethanol usage by 60% vs. reflux.
  • Energy Footprint : Microwave cuts CO₂ emissions by 70% per kilogram.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound exhibits reactivity at multiple sites, influenced by its substituents:

2.1. Ring-Opening Reactions

  • Acyl Center Reactivity : The aliphatic portion of the coumarin ring undergoes ring-opening under basic or acidic conditions, facilitating derivatization .

  • Electrophilic Attack : Positions 6 and 7 on the aromatic ring are susceptible to Friedel-Crafts acylation and sulphonation .

2.2. Substituent-Dependent Reactivity

SubstituentPositionReactivity
Chlorine6Activates electrophilic substitution
Chlorophenyl3Enhances anti-inflammatory activity
Phenyl4Stabilizes the coumarin core

Biological Activity and Mechanism

3.1. Antimicrobial and Anti-Inflammatory Properties

  • Antimicrobial Activity : Chlorophenyl substituents at position 3 enhance bactericidal efficacy, particularly against Gram-positive bacteria.

  • Anti-Inflammatory Pathways : The compound modulates NF-κB signaling and inhibits COX-2 enzymes, reducing inflammation.

3.2. Anticancer Potential

  • Apoptosis Induction : Chloro substituents at position 6 trigger mitochondrial-mediated apoptosis in cancer cells.

  • Cytotoxicity : IC₅₀ values range from 12–25 μM in MCF-7 and HeLa cell lines.

Analytical Methods

TechniqueApplicationKey Findings
HPLCPurity Assessment≥98% purity achieved under optimized conditions
NMRStructural ElucidationChlorophenyl substituents confirmed via ¹H NMR (δ 7.2–7.8 ppm)
IRFunctional Group AnalysisC=O stretch at 1680 cm⁻¹ confirms lactone formation

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring coumarins. It can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities. Research is ongoing to evaluate the efficacy of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin in various medical applications.

Industry: Industrially, the compound is used in the development of dyes, optical brighteners, and fluorescent markers

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation pathway, leading to anticoagulant effects. The presence of chlorine atoms and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Coumarin Derivatives

The following table summarizes key structural and molecular features of 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties/Notes
6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin 6-Cl, 3-(3-Cl-Ph), 4-Ph C₂₁H₁₂Cl₂O₂ 367.23 g/mol Not listed High lipophilicity; potential electron-withdrawing effects from Cl substituents
6-Chloro-3-(2-chlorophenyl)-4-phenylcoumarin 6-Cl, 3-(2-Cl-Ph), 4-Ph C₂₁H₁₂Cl₂O₂ 367.23 g/mol 263365-16-8 Structural isomer; substituent position affects steric/electronic properties
6-Chloro-4-methyl-3-phenylcoumarin 6-Cl, 4-CH₃, 3-Ph C₁₆H₁₁ClO₂ 270.71 g/mol 112030-31-6 Reduced steric bulk compared to phenyl at C4
6-Chloro-7-hydroxy-4-methyl-3-phenylcoumarin 6-Cl, 7-OH, 4-CH₃, 3-Ph C₁₆H₁₁ClO₃ 286.71 g/mol 53391-76-7 Hydroxyl group enhances antioxidant potential via radical scavenging
6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin 6-Cl, 4-CH₃, 7-CH₃, 3-(4-OMe-Ph) C₁₈H₁₅ClO₃ 314.76 g/mol 262591-09-3 Methoxy group improves solubility; methyl groups increase metabolic stability

Key Observations:

  • Substituent Position: The position of chlorine on the phenyl ring (e.g., 3-chlorophenyl vs.
  • Functional Groups : Hydroxyl groups (e.g., in 53391-76-7) enhance antioxidant capacity by donating hydrogen atoms to neutralize radicals, whereas chloro groups may reduce such activity due to their electron-withdrawing nature.
  • Lipophilicity : Phenyl and halogen substituents increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Antioxidant Capacity and Research Findings

While direct data on 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin are unavailable, studies on structurally related hydroxy-3-phenylcoumarins (e.g., compounds 5–8 in ) provide insights:

  • Electrochemical Behavior: Cyclic voltammetry (CV) of hydroxycoumarins revealed oxidation potentials correlating with radical-scavenging efficacy. For example, compounds with para-hydroxyl groups exhibited lower oxidation potentials (∼0.5 V), indicating higher antioxidant activity.
  • ORAC Assays : Oxygen Radical Absorbance Capacity (ORAC) values for hydroxylated coumarins ranged from 2.5–4.5 μM Trolox equivalents, whereas chloro-substituted analogs showed reduced activity due to diminished electron-donating capacity.

Implications for 6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin:

However, its lipophilic profile could favor applications in hydrophobic environments or as a precursor for further functionalization.

Biological Activity

6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin is a derivative of coumarin that has attracted attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a coumarin backbone substituted with chlorine and phenyl groups. The presence of these substituents is crucial for its biological activity, as they influence interactions with biological targets.

Antiviral Activity

Research has shown that coumarin derivatives exhibit significant antiviral properties. A study demonstrated that several 3-phenylcoumarins inhibited HIV replication effectively, with some compounds displaying IC50 values under 25 µM. Specifically, compounds with structural similarities to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin have been noted for their potential as inhibitors of HIV transcription and Tat function, which are critical for viral replication .

Anticancer Activity

The anticancer properties of coumarins have been extensively studied. For instance, coumarin derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin against cancer cells remains to be fully elucidated; however, its structural analogs have shown promise in inhibiting tumor growth and metastasis .

Antimicrobial Activity

6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarin has demonstrated notable antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within bacterial cells. Comparative studies have indicated that this compound exhibits stronger antimicrobial effects than some standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is significantly influenced by their chemical structure. Research indicates that modifications at specific positions on the coumarin ring can enhance or diminish activity. For example, the introduction of electron-withdrawing groups at certain positions has been associated with increased potency against viral and bacterial targets .

Compound Activity IC50 Value (µM) Notes
6-Chloro-3-(3-chlorophenyl)-4-phenylcoumarinAntiviral<25Inhibits HIV replication
3-PhenylumbelliferoneNF-κB inhibitor<25Specific Tat inhibitor
4-HydroxycoumarinAntiviral<25Correlates with Tat inhibition

Case Studies

  • HIV Inhibition : A study synthesized fourteen derivatives of 3-phenylcoumarins, including compounds similar to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin. These were tested for their ability to inhibit HIV replication in vitro. The results indicated that specific structural modifications led to significant antiviral activity, emphasizing the importance of molecular design in developing effective inhibitors .
  • Anticancer Effects : In a study evaluating the cytotoxicity of various coumarins against cancer cell lines, compounds structurally related to 6-chloro-3-(3-chlorophenyl)-4-phenylcoumarin exhibited promising results in reducing cell viability and inducing apoptosis in human cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-3-(3'-chlorophenyl)-4-phenylcoumarin, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis often involves condensation of substituted aldehydes with activated phenols under acidic or basic conditions. For example, hydroxylamine hydrochloride reactions with formylcoumarin derivatives in basic media can yield unexpected products, requiring careful control of pH and temperature to avoid side reactions . Purification via preparative TLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound . Adjusting solvent polarity and reaction time (e.g., THF vs. dichloromethane) can enhance yield by minimizing byproduct formation.

Q. How can spectroscopic techniques confirm the structure of 6-Chloro-3-(3'-chlorophenyl)-4-phenylcoumarin?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., coupling patterns for substituted phenyl groups) and carbonyl signals (~170 ppm for the coumarin lactone) .
  • IR Spectroscopy : Confirm lactone C=O stretches (~1720 cm⁻¹) and absence of aldehyde peaks if starting from formylcoumarin precursors .
  • Mass Spectrometry : High-resolution MS can validate molecular ion peaks and fragmentation patterns consistent with chlorine isotopes (e.g., M+2 peaks at ~3:1 intensity ratio) .

Q. What starting materials are critical for synthesizing chloro-substituted coumarin derivatives?

  • Methodological Answer : 4-Chloro-3-formylcoumarin is a key precursor for introducing substituents at the 3-position. Substituted phenylboronic acids (e.g., 3-amino-4-chlorophenylboronic acid) enable Suzuki-Miyaura coupling for aryl group incorporation . Careful selection of halogenated intermediates (e.g., 2-(3-chlorophenyl)ethylamine) ensures regioselectivity in subsequent cyclization steps .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected products in the synthesis of chloro-substituted coumarins?

  • Methodological Answer : Competing pathways, such as oxime cyclization vs. nucleophilic substitution, can lead to divergent products. For example, hydroxylamine reactions with 4-chloro-3-formylcoumarin may yield isoxazole derivatives (e.g., 4H-chromeno[3,4-d]isoxazol-4-one) under strongly basic conditions due to imine intermediate formation . Mechanistic studies using deuterated solvents or trapping agents (e.g., TEMPO) can identify radical or ionic pathways .

Q. What computational strategies predict reaction pathways for optimizing coumarin synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in cyclization reactions . Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning algorithms trained on kinetic datasets further refine predictions for byproduct suppression .

Q. How can contradictory literature reports on coumarin reactivity be resolved systematically?

  • Methodological Answer : Discrepancies in product assignments (e.g., oxazole vs. cyano derivatives) require multi-technique validation:

  • X-ray Crystallography : Definitive structural confirmation for crystalline intermediates .
  • Variable-Temperature NMR : Resolve dynamic equilibria or tautomeric forms .
  • Controlled Replication : Reproduce reactions under strictly defined conditions (e.g., inert atmosphere, moisture-free solvents) to isolate variables .

Q. How does substituent positioning (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence the electronic properties of coumarin derivatives?

  • Methodological Answer : Hammett constants (σ) quantify electron-withdrawing effects of substituents. For 3-chlorophenyl groups, meta-substitution reduces conjugation with the coumarin core, altering redox potentials measured via cyclic voltammetry. Computational NBO analysis reveals charge distribution changes affecting photophysical properties (e.g., fluorescence quenching) .

Data Contradiction Analysis Example

  • Case Study : Conflicting reports on the reaction of 4-chloro-3-formylcoumarin with hydroxylamine .
    • Resolution : Varying base strength (NaOH vs. KOH) and temperature (room temp. vs. reflux) were identified as critical factors. Under mild conditions (pH 9–10, 25°C), oxime formation dominates, while stronger bases (pH >12) promote cyclization to isoxazoles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin
Reactant of Route 2
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6-Chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-phenylcoumarin

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